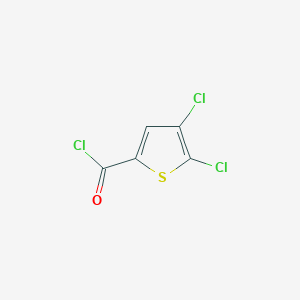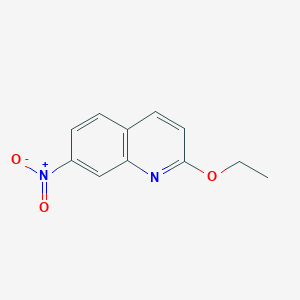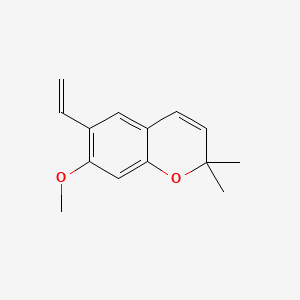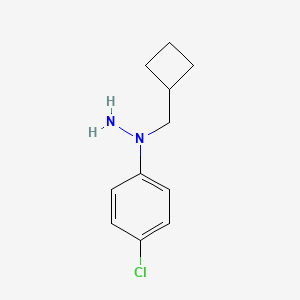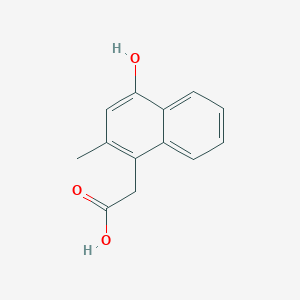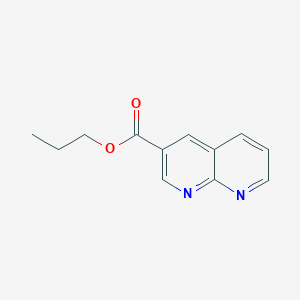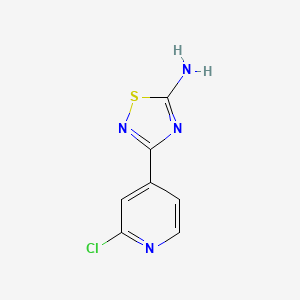
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically involves the formation of the indazole core followed by the attachment of the pyrrolidin-3-amine moiety. One common method involves the cyclization of 2-aminobenzylamine with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent alkylation with pyrrolidin-3-amine completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed cyclization, are often employed to enhance efficiency and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the indazole and pyrrolidin-3-amine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(2H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15) |
InChI Key |
MWSGEAHAWOKSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


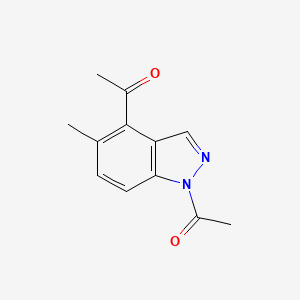
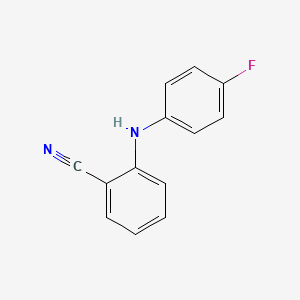

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
